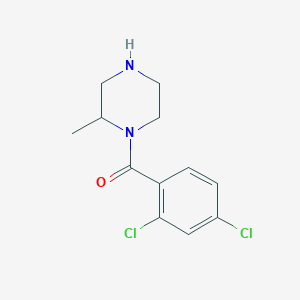![molecular formula C13H17N3 B6332277 4-[(2-Methylpiperazin-1-yl)methyl]benzonitrile CAS No. 1240573-24-3](/img/structure/B6332277.png)
4-[(2-Methylpiperazin-1-yl)methyl]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-[(2-Methylpiperazin-1-yl)methyl]benzonitrile” is a chemical compound with the molecular formula C13H17N3 and a molecular weight of 215.29 . It is used in laboratory chemicals . It is also used as an intermediate in the synthesis of pharmaceuticals .
Molecular Structure Analysis
The molecular structure of “this compound” includes a piperazine ring, which is a common structural motif found in many biologically active compounds . The InChI code for this compound is 1S/C13H17N3/c1-14-6-8-15(9-7-14)12-5-3-2-4-11(12)10-13/h2-5H,6-9H2,1H3 .科学的研究の応用
4-[(2-Methylpiperazin-1-yl)methyl]benzonitrile has been used in a variety of scientific research applications. It has been used to study the effects of drugs on the nervous system, as well as to study the effects of various hormones on the body. It has also been used to study the effects of various drugs on the cardiovascular system and to study the effects of various environmental toxins on the body. Additionally, this compound has been used in the study of gene expression, as well as in the study of the effects of various environmental pollutants on human health.
作用機序
Target of Action
The primary target of the compound 4-[(2-Methylpiperazin-1-yl)methyl]benzonitrile is the Hepatitis C Virus (HCV) . This compound acts as an inhibitor, disrupting the virus’s ability to replicate and spread.
Mode of Action
The compound interacts with the HCV by blocking its replication process . It does this by acting on the HCV entry stage, preventing the virus from entering host cells and initiating the replication cycle .
Biochemical Pathways
The compound affects the viral entry pathway of HCV. By blocking the entry of the virus into host cells, it prevents the initiation of the viral replication cycle. This disruption in the pathway leads to a decrease in the production and spread of the virus .
Result of Action
The result of the compound’s action is a significant decrease in HCV replication. This leads to a reduction in the viral load within the host, thereby alleviating the symptoms of the infection and potentially leading to the elimination of the virus .
実験室実験の利点と制限
One of the advantages of using 4-[(2-Methylpiperazin-1-yl)methyl]benzonitrile in lab experiments is that it is relatively stable, making it suitable for long-term storage. Additionally, this compound is relatively non-toxic, making it safe to use in lab experiments. However, one of the limitations of using this compound in lab experiments is that it is not very soluble in water, making it difficult to use in aqueous solutions.
将来の方向性
There are many potential future directions for the use of 4-[(2-Methylpiperazin-1-yl)methyl]benzonitrile in scientific research. For example, it could be used in the study of the effects of environmental pollutants on human health. Additionally, it could be used in the study of the effects of drugs on the nervous system. Furthermore, this compound could be used to study the effects of various hormones on the body. Additionally, it could be used to study the effects of various environmental toxins on the body. Finally, it could be used to study gene expression.
合成法
4-[(2-Methylpiperazin-1-yl)methyl]benzonitrile is synthesized through a multi-step reaction sequence involving the reaction of 2-methylpiperazine with benzonitrile. This reaction is catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The reaction proceeds in three steps: (1) formation of a methylpiperazine-benzonitrile adduct, (2) rearrangement of the adduct to form this compound, and (3) hydrolysis of the this compound to form 2-methylpiperazine and benzonitrile. The overall reaction is shown below:
2-Methylpiperazine + Benzonitrile → this compound → 2-Methylpiperazine + Benzonitrile
Safety and Hazards
“4-[(2-Methylpiperazin-1-yl)methyl]benzonitrile” is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to handle this compound with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .
特性
IUPAC Name |
4-[(2-methylpiperazin-1-yl)methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-11-9-15-6-7-16(11)10-13-4-2-12(8-14)3-5-13/h2-5,11,15H,6-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLWAIWYJLAOMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


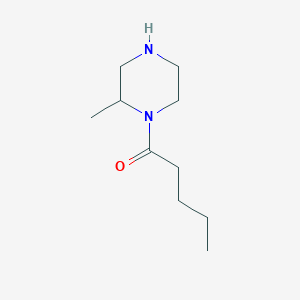

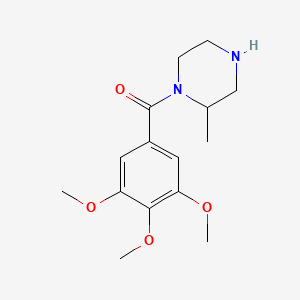
![Ethyl 5-[(2-fluorophenyl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B6332215.png)

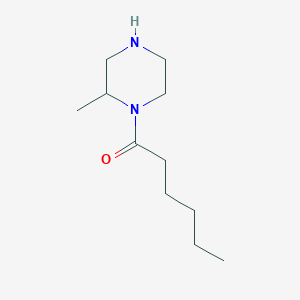
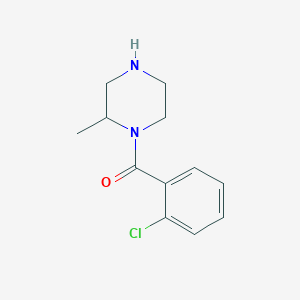
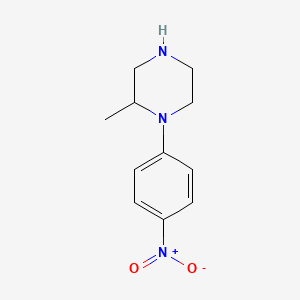
![2-Methyl-1-{[3-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B6332246.png)
![[6-(2-Chloro-4-methyl-phenoxy)-pyridin-3-yl]-methanol, 95%](/img/structure/B6332255.png)
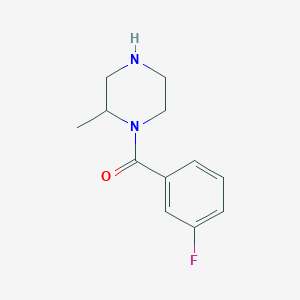
![2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B6332265.png)
